molecular formula C3H5NO2 B127357 2-Oxazolidinone CAS No. 497-25-6

2-Oxazolidinone

Cat. No. B127357
CAS RN: 497-25-6
M. Wt: 87.08 g/mol
InChI Key: IZXIZTKNFFYFOF-UHFFFAOYSA-N
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Patent
US04500717

Procedure details

In a reactor 30 g of 2-hydroxyethyl carbamate (0.29 mole) are contacted with 25 g of ethylene carbonate (0.29 mole) in the presence of 0.6 g of potassium carbonate (0.0043 mole) at 150° C. for five hours. The reaction results in a conversion of 91 percent of the 2-hydroxyethyl carbamate with a selectivity to 2-oxazolidinone of 53 percent and N-(2-hydroxyethyl)-2-oxazolidinone of 18 percent.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:7])([O:3][CH2:4][CH2:5][OH:6])[NH2:2].C1(=O)O[CH2:11][CH2:10][O:9]1.C(=O)([O-])[O-].[K+].[K+]>>[C:1](=[O:7])([O:3][CH2:4][CH2:5][OH:6])[NH2:2].[O:3]1[CH2:4][CH2:5][NH:2][C:1]1=[O:7].[OH:9][CH2:10][CH2:11][N:2]1[CH2:5][CH2:4][O:3][C:1]1=[O:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(N)(OCCO)=O
Name
Quantity
25 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
0.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(N)(OCCO)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%
Name
Type
product
Smiles
O1C(NCC1)=O
Name
Type
product
Smiles
OCCN1C(OCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04500717

Procedure details

In a reactor 30 g of 2-hydroxyethyl carbamate (0.29 mole) are contacted with 25 g of ethylene carbonate (0.29 mole) in the presence of 0.6 g of potassium carbonate (0.0043 mole) at 150° C. for five hours. The reaction results in a conversion of 91 percent of the 2-hydroxyethyl carbamate with a selectivity to 2-oxazolidinone of 53 percent and N-(2-hydroxyethyl)-2-oxazolidinone of 18 percent.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:7])([O:3][CH2:4][CH2:5][OH:6])[NH2:2].C1(=O)O[CH2:11][CH2:10][O:9]1.C(=O)([O-])[O-].[K+].[K+]>>[C:1](=[O:7])([O:3][CH2:4][CH2:5][OH:6])[NH2:2].[O:3]1[CH2:4][CH2:5][NH:2][C:1]1=[O:7].[OH:9][CH2:10][CH2:11][N:2]1[CH2:5][CH2:4][O:3][C:1]1=[O:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(N)(OCCO)=O
Name
Quantity
25 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
0.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(N)(OCCO)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%
Name
Type
product
Smiles
O1C(NCC1)=O
Name
Type
product
Smiles
OCCN1C(OCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04500717

Procedure details

In a reactor 30 g of 2-hydroxyethyl carbamate (0.29 mole) are contacted with 25 g of ethylene carbonate (0.29 mole) in the presence of 0.6 g of potassium carbonate (0.0043 mole) at 150° C. for five hours. The reaction results in a conversion of 91 percent of the 2-hydroxyethyl carbamate with a selectivity to 2-oxazolidinone of 53 percent and N-(2-hydroxyethyl)-2-oxazolidinone of 18 percent.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:7])([O:3][CH2:4][CH2:5][OH:6])[NH2:2].C1(=O)O[CH2:11][CH2:10][O:9]1.C(=O)([O-])[O-].[K+].[K+]>>[C:1](=[O:7])([O:3][CH2:4][CH2:5][OH:6])[NH2:2].[O:3]1[CH2:4][CH2:5][NH:2][C:1]1=[O:7].[OH:9][CH2:10][CH2:11][N:2]1[CH2:5][CH2:4][O:3][C:1]1=[O:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(N)(OCCO)=O
Name
Quantity
25 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
0.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(N)(OCCO)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%
Name
Type
product
Smiles
O1C(NCC1)=O
Name
Type
product
Smiles
OCCN1C(OCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.